molecular formula C25H25NO4 B4749737 2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate

2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate

Cat. No.: B4749737
M. Wt: 403.5 g/mol
InChI Key: YYAWMMFMHUNZPS-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate is a synthetic benzoate ester derivative characterized by a 2-methoxyethyl ester group, a central benzoyl-amino linker, and a 2-(2-phenylethyl) substituent on the benzoyl moiety. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, such as histone deacetylases (HDACs) or folate transporters .

Properties

IUPAC Name

2-methoxyethyl 4-[[2-(2-phenylethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-29-17-18-30-25(28)21-13-15-22(16-14-21)26-24(27)23-10-6-5-9-20(23)12-11-19-7-3-2-4-8-19/h2-10,13-16H,11-12,17-18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAWMMFMHUNZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 2-methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate:

Compound Name Molecular Formula Key Substituents Biological Activity Reference
2-Methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate C₁₉H₂₁NO₅ 4-Methylphenoxy-acetyl group Not explicitly reported; likely a synthetic intermediate
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid C₁₆H₁₈BO₄ Boronic acid group, methoxyethyl-phenoxy Fungal HDAC inhibitor (IC₅₀ ~1 µM)
4-({4-Carboxybutyl)-2-(2-{4-(2-phenylethyl)benzyloxy}phenyl)ethyl)-amino}methyl)benzoic acid C₃₄H₃₄N₂O₅ Carboxybutyl chain, benzyloxy-phenylethyl Patent-listed for solubility/stability modifications
N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide C₂₀H₂₁F₃N₂O₂ Trifluoromethylphenyl, hydroxyethyl Impurity in pharmaceutical synthesis
Key Observations:

Backbone Similarities : All compounds feature a benzoyl or benzoate core , often modified with alkyl/aryl groups or functional moieties (e.g., boronic acid, carboxybutyl) to modulate solubility, stability, or target affinity .

Bioactivity Differences: The boronic acid derivative (C₁₆H₁₈BO₄) inhibits fungal HDACs at low micromolar concentrations, suggesting that electron-withdrawing groups (e.g., boronic acid) enhance enzyme binding .

Synthetic Challenges : Impurities like benzamide derivatives (C₂₀H₂₁F₃N₂O₂) highlight the need for precise control over reaction conditions during ester/amide bond formation in related syntheses .

Physicochemical Properties

A comparison of key properties (estimated where direct data is unavailable):

Property Target Compound 2-Methoxyethyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
Molecular Weight ~423.5 g/mol* 343.38 g/mol 299.12 g/mol
LogP ~4.2* 3.1 2.8
Water Solubility Low (hydrophobic aryl groups) Moderate (polar acetyl-amino group) Low (boronic acid reduces solubility)
Thermal Stability Likely stable up to 200°C (ester/amide bonds) Stable under standard conditions Sensitive to hydrolysis

*Estimated via analog-based computational modeling.

Biological Activity

2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on cytotoxicity, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula C30H27NO4C_{30}H_{27}NO_4 and is characterized by a methoxyethyl group and a phenylethyl benzamide moiety. Its structural features suggest potential interactions with biological targets, which may contribute to its therapeutic effects.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxicity against breast cancer cell lines, particularly MDA-MB-231, with IC50 values indicating a potent effect compared to standard chemotherapeutics like cisplatin .

Cell Line IC50 (µM) Comparison to Cisplatin
MDA-MB-2310.478.75 times more potent
SUIT-25.5Less potent
HT-290.550.8 times more active

The primary mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometric analysis and Hoechst staining have confirmed that the compound promotes cell cycle arrest and apoptosis in treated cells . It is hypothesized that this compound may inhibit topoisomerase II, similar to other naphthoquinone derivatives, leading to DNA damage and subsequent cell death .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Breast Cancer Model : In vivo studies using MDA-MB-231 xenografts demonstrated significant tumor reduction in mice treated with the compound compared to control groups. The study noted an increase in apoptotic markers in tumor tissues post-treatment.
  • Combination Therapy : Another study explored the synergistic effects of combining this compound with conventional chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate
Reactant of Route 2
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2-Methoxyethyl 4-((2-(2-phenylethyl)benzoyl)amino)benzoate

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